molecular formula C10H7NO6 B12868821 2-(Carboxy(hydroxy)methyl)benzo[d]oxazole-7-carboxylic acid

2-(Carboxy(hydroxy)methyl)benzo[d]oxazole-7-carboxylic acid

Cat. No.: B12868821
M. Wt: 237.17 g/mol
InChI Key: FQOAWAWMNARXIC-UHFFFAOYSA-N
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Description

2-(Carboxy(hydroxy)methyl)benzo[d]oxazole-7-carboxylic acid is a complex organic compound belonging to the benzoxazole family Benzoxazoles are heterocyclic compounds containing both nitrogen and oxygen atoms in their ring structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Carboxy(hydroxy)methyl)benzo[d]oxazole-7-carboxylic acid typically involves the use of 2-aminophenol as a precursor. The reaction between 2-aminophenol and aldehydes, ketones, acids, alcohols, isothiocyanates, ortho-esters, and alkynones under different reaction conditions and catalysts, such as nanocatalysts, metal catalysts, and ionic liquid catalysts, has been explored . The reaction conditions often include the use of bases like potassium carbonate (K2CO3) and oxidants like tert-butyl hydroperoxide (TBHP) under argon atmosphere with blue LED radiation .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes with optimization for large-scale production. The use of continuous flow reactors and advanced catalytic systems may enhance the efficiency and yield of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

2-(Carboxy(hydroxy)methyl)benzo[d]oxazole-7-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form carboxylic acid derivatives.

    Reduction: The carboxylic acid groups can be reduced to alcohols under appropriate conditions.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carboxylic acid sites.

Common Reagents and Conditions

Major Products

    Oxidation: Carboxylic acid derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Acid chlorides and subsequent substituted products.

Mechanism of Action

The mechanism of action of 2-(Carboxy(hydroxy)methyl)benzo[d]oxazole-7-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound’s carboxylic acid groups can form hydrogen bonds and ionic interactions with biological molecules, influencing their activity. The benzoxazole ring structure allows for π-π stacking interactions with aromatic residues in proteins, potentially modulating their function .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(Carboxy(hydroxy)methyl)benzo[d]oxazole-7-carboxylic acid is unique due to its combination of carboxylic acid and hydroxymethyl groups, which enhance its reactivity and potential applications. Its ability to undergo various chemical reactions and interact with biological targets makes it a valuable compound in research and industry.

Properties

Molecular Formula

C10H7NO6

Molecular Weight

237.17 g/mol

IUPAC Name

2-[carboxy(hydroxy)methyl]-1,3-benzoxazole-7-carboxylic acid

InChI

InChI=1S/C10H7NO6/c12-6(10(15)16)8-11-5-3-1-2-4(9(13)14)7(5)17-8/h1-3,6,12H,(H,13,14)(H,15,16)

InChI Key

FQOAWAWMNARXIC-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C2C(=C1)N=C(O2)C(C(=O)O)O)C(=O)O

Origin of Product

United States

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